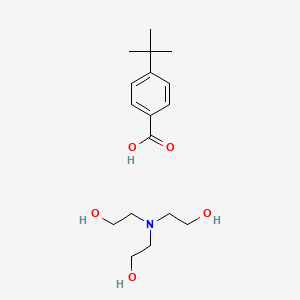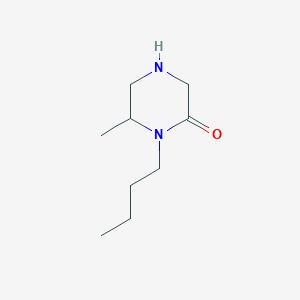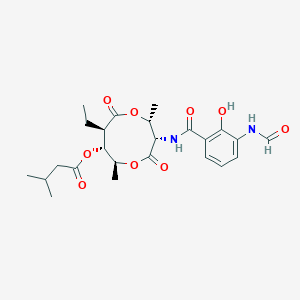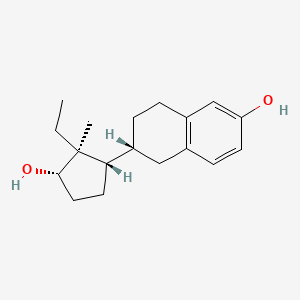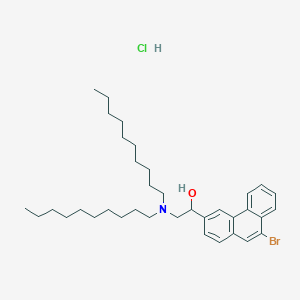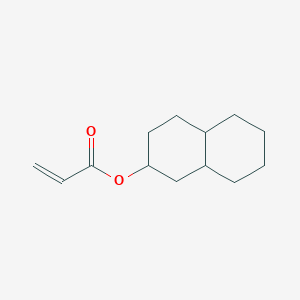![molecular formula C14H18N2O3 B13755826 (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate CAS No. 1169393-56-9](/img/structure/B13755826.png)
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is a chiral compound that belongs to the class of carbamates It features a benzo[d]oxazole moiety, which is a fused heterocyclic structure containing both oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate typically involves the following steps:
Formation of the Benzo[d]oxazole Moiety: This can be achieved through the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Chiral Center: The chiral center can be introduced by reacting the benzo[d]oxazole derivative with a chiral auxiliary or chiral catalyst to ensure the desired stereochemistry.
Carbamate Formation: The final step involves the reaction of the chiral benzo[d]oxazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Reduction: Reduction of the benzo[d]oxazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized benzo[d]oxazole derivatives
Reduction: Reduced benzo[d]oxazole derivatives
Substitution: Substituted carbamate derivatives
Applications De Recherche Scientifique
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety can bind to active sites, altering the enzyme’s activity or receptor’s signaling pathways . This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A simpler structure lacking the carbamate group.
Oxazoline: Contains a five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to oxazoline but with a different substitution pattern.
Uniqueness
(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate is unique due to its chiral center and the presence of both benzo[d]oxazole and carbamate functionalities. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Numéro CAS |
1169393-56-9 |
|---|---|
Formule moléculaire |
C14H18N2O3 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-(1,3-benzoxazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-9(15-13(17)19-14(2,3)4)12-16-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3,(H,15,17)/t9-/m0/s1 |
Clé InChI |
LTCPNPQUOAOESZ-VIFPVBQESA-N |
SMILES isomérique |
C[C@@H](C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=NC2=CC=CC=C2O1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


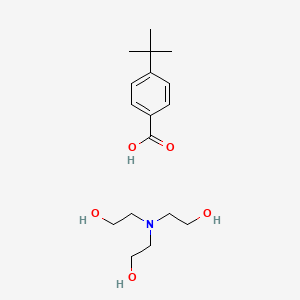
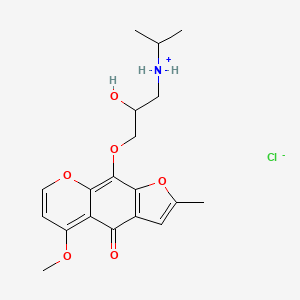
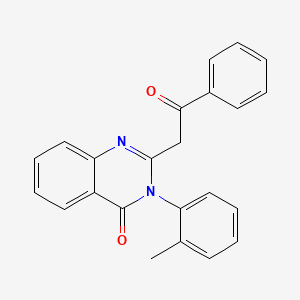

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
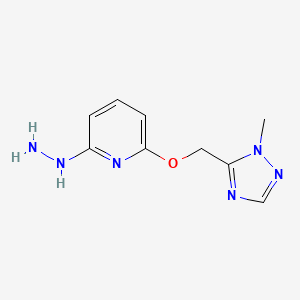
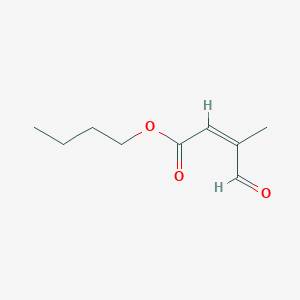
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
